(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
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Overview
Description
(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a combination of pyrazole and piperazine moieties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone undergoes various types of chemical reactions, including:
Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substituents on the pyrazole ring.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with distinct functional groups.
Uniqueness
What sets (1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone apart is its combination of pyrazole and piperazine moieties, which provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H23N7O3 |
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Molecular Weight |
361.40 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H23N7O3/c1-11-13(12(2)20(4)17-11)9-21-5-7-22(8-6-21)16(24)15-14(23(25)26)10-19(3)18-15/h10H,5-9H2,1-4H3 |
InChI Key |
RKAABFQMSLHJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=NN(C=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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